molecular formula C14H15N3O3S B2867968 (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034223-81-7

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2867968
CAS No.: 2034223-81-7
M. Wt: 305.35
InChI Key: NDGQQBZIUQBPIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This usually involves multiple steps, each with its own reactants, reagents, and conditions. Unfortunately, without specific information, I can’t provide the synthesis analysis for this compound.


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give us clues about the compound’s structure and its potential uses .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Heterocyclic Systems : The compound has been utilized in the synthesis of novel heterocyclic systems, demonstrating typical pyrrole-type reactivity at specific positions (Deady & Devine, 2006).
  • Fungal Metabolites and Biological Activity : It has been linked to the synthesis of new fungal metabolites showing significant biological activities, including anti-juvenile-hormone and insecticidal activities (Cantín et al., 1999).

Pharmaceutical Research

  • Antimicrobial Agents : This compound serves as a starting material in the synthesis of various derivatives with potent antimicrobial properties (Hossan et al., 2012).
  • Molecular Structure Analysis : It has been used in the synthesis and characterization of compounds, aiding in the understanding of molecular structures and intermolecular interactions (Lakshminarayana et al., 2009).

Anticancer and Antitumor Research

  • Anticancer Derivatives : Research has focused on synthesizing novel derivatives with potential anticancer and antitumor activities, contributing significantly to medicinal chemistry (Hayakawa et al., 2004).

Other Applications

  • Synthesis of Diverse Compounds : The compound is instrumental in synthesizing a wide range of chemical entities, demonstrating its versatility in chemical reactions and product formation (Rusnac et al., 2020).

Mechanism of Action

If the compound is a drug or a biologically active substance, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve finding new synthesis methods, discovering new reactions, or finding new applications for the compound .

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-19-12-2-3-13(16-15-12)20-11-4-6-17(8-11)14(18)10-5-7-21-9-10/h2-3,5,7,9,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGQQBZIUQBPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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